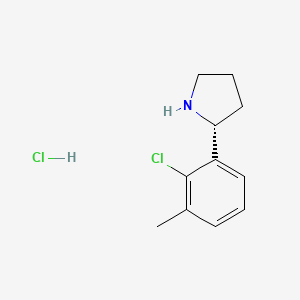

(R)-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride

Descripción general

Descripción

®-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-3-methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-methylbenzaldehyde and ®-pyrrolidine.

Formation of Intermediate: The initial step involves the condensation of 2-chloro-3-methylbenzaldehyde with ®-pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2-chloro-3-methylphenyl)pyrrolidine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Activity

Research indicates that (R)-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride exhibits properties that may be beneficial in treating mood disorders. Its mechanism of action involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in regulating mood and anxiety levels. This compound has been studied for its potential to alleviate symptoms associated with depression and anxiety disorders.

Neuropharmacological Research

The compound's interaction with various receptors makes it a valuable tool in neuropharmacological studies. It has been utilized to investigate the underlying mechanisms of neuropsychiatric conditions and to develop new therapeutic agents targeting these pathways.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrrolidine ring followed by the introduction of the aromatic substituent. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Ring Formation | Pyrrolidine precursors | 85 |

| 2 | Substitution | 2-Chloro-3-methylphenyl derivatives | 90 |

This table summarizes typical steps involved in synthesizing the compound, showcasing the efficiency of each stage .

Interaction with Neurotransmitter Systems

Studies have demonstrated that this compound interacts with various neurotransmitter receptors, including serotonin and norepinephrine receptors. This interaction profile suggests its potential as a lead compound for developing drugs aimed at treating central nervous system disorders .

Inhibition Studies

The compound has been evaluated for its ability to inhibit specific biological pathways, such as prostaglandin E2 synthesis in cancer models. Such studies indicate its potential role in anti-inflammatory therapies and cancer treatment strategies .

Case Study: Antidepressant Efficacy

A study investigated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in depressive behaviors, supporting its potential as a novel antidepressant agent.

Case Study: Cancer Research

In another study focused on hepatocellular carcinoma, this compound was shown to decrease PGE2 levels significantly, suggesting a role in modulating inflammatory responses associated with tumor growth .

Mecanismo De Acción

The mechanism of action of ®-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride

- 2-(2-chlorophenyl)pyrrolidine hydrochloride

- 2-(3-methylphenyl)pyrrolidine hydrochloride

Uniqueness

®-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of both chloro and methyl substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

(R)-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : 201.7 g/mol

- Chirality : The compound features a specific chiral configuration, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and norepinephrine pathways, which are significant in mood regulation and anxiety relief.

- Enzymatic Modulation : It potentially modulates enzyme activities that are involved in cellular signaling pathways, contributing to its pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans, with MIC values between 16.69 and 78.23 µM .

Neurotropic Effects

The compound has been investigated for its neurotropic effects, particularly in promoting neurite outgrowth in neuronal cultures:

- Neurite Outgrowth : Research indicates that derivatives of pyrrolidine compounds can enhance neurite outgrowth in PC12 neuronal models, suggesting potential applications in neurodegenerative diseases .

Similar Compounds

The unique structure of this compound sets it apart from other pyrrolidine derivatives:

- (S)-2-(2-chloro-3-methylphenyl)pyrrolidine hydrochloride

- 2-(2-chlorophenyl)pyrrolidine hydrochloride

These compounds differ primarily in their chiral configurations and substituents on the phenyl ring, which influence their biological activities significantly.

Case Studies

- Antidepressant Potential : A study highlighted the compound's potential as an antidepressant due to its action on serotonin pathways, indicating promise for treating mood disorders.

- In Vivo Toxicity Studies : Toxicity evaluations conducted on animal models showed no significant adverse effects at therapeutic doses, reinforcing the safety profile of the compound for further development .

Propiedades

IUPAC Name |

(2R)-2-(2-chloro-3-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10;/h2,4-5,10,13H,3,6-7H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGSXANONSUREL-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCCN2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H]2CCCN2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.